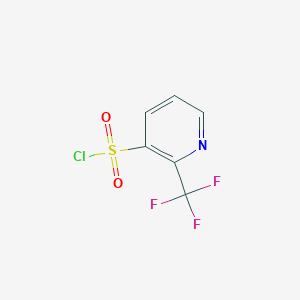

2-(Trifluoromethyl)pyridine-3-sulfonyl chloride

Description

Properties

IUPAC Name |

2-(trifluoromethyl)pyridine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO2S/c7-14(12,13)4-2-1-3-11-5(4)6(8,9)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRINAFUPYRWEKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001242362 | |

| Record name | 2-(Trifluoromethyl)-3-pyridinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001242362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060811-16-6 | |

| Record name | 2-(Trifluoromethyl)-3-pyridinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060811-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)-3-pyridinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001242362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)pyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Heterocycles

An In-depth Technical Guide to 2-(Trifluoromethyl)pyridine-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 1060811-16-6), a key building block in modern medicinal and agrochemical research. The strategic placement of a trifluoromethyl group on the pyridine scaffold imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules. This document delves into the compound's properties, synthesis, reactivity, applications, and critical safety protocols. It is intended to serve as a valuable resource for scientists leveraging this versatile reagent in their research and development endeavors.

The incorporation of fluorine and fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, into organic molecules is a cornerstone of modern drug design.[1] The -CF3 group offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile, including binding affinity and membrane permeability.[1][2]

When appended to a heterocyclic scaffold like pyridine, the trifluoromethyl group creates a powerful synthon for drug discovery. Trifluoromethylpyridines (TFMPs) are prevalent in a wide range of approved pharmaceuticals and agrochemicals, valued for the unique electronic and steric properties they confer.[3][4] this compound is a prime example of such a building block. Its sulfonyl chloride functional group is a highly reactive electrophile, poised for facile reaction with a multitude of nucleophiles to create diverse libraries of sulfonamide and sulfonate ester derivatives.

Physicochemical Properties and Data

A clear understanding of a reagent's fundamental properties is the starting point for any successful experimental design. The key identifiers and properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1060811-16-6 | [5] |

| Molecular Formula | C₆H₃ClF₃NO₂S | [5] |

| Molecular Weight | 245.61 g/mol | [5] |

| Canonical SMILES | C1=CC(=C(N=C1)C(F)(F)F)S(=O)(=O)Cl | [5] |

| InChIKey | IRINAFUPYRWEKL-UHFFFAOYSA-N | [5] |

| Appearance | Solid / Pale Yellow Oil (Varies by supplier) | [6] |

| Purity | Typically ≥95% | [6][7] |

Synthesis and Mechanism

While proprietary specifics may vary, the synthesis of pyridine sulfonyl chlorides generally follows established organosulfur chemistry principles. A common and industrially relevant method involves the conversion of a corresponding sulfonic acid or its salt. An alternative pathway proceeds via the diazotization of an aminopyridine followed by a copper-catalyzed reaction with sulfur dioxide.

A plausible synthetic route to this compound begins with the corresponding 2-(Trifluoromethyl)-3-aminopyridine. The amino group is converted into a diazonium salt, which is then subjected to sulfochlorination.

Causality of Experimental Choices:

-

Diazotization: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures creates a diazonium salt. This group is an excellent leaving group (N₂), facilitating its replacement.

-

Sulfochlorination: The introduction of sulfur dioxide in the presence of a copper(II) chloride catalyst allows for the formation of the sulfonyl chloride moiety directly onto the pyridine ring at the position of the former amino group. This is a variation of the Sandmeyer reaction.

Chemical Reactivity and Applications

Core Reactivity: The Electrophilic Sulfonyl Chloride

The utility of this compound stems from the high reactivity of the sulfonyl chloride (-SO₂Cl) group.[8] This group is a potent electrophile due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Furthermore, the adjacent trifluoromethyl group on the pyridine ring amplifies this effect, making the sulfur atom highly susceptible to nucleophilic attack.

The primary reaction is the displacement of the chloride ion by a nucleophile (Nu:), such as an amine, alcohol, or thiol, to form stable sulfonamides, sulfonate esters, or thioesters, respectively.

This reaction is typically conducted in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the hydrochloric acid byproduct, driving the reaction to completion.

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine scaffold is a "privileged" structure in medicinal chemistry.[3] Its derivatives have found applications across numerous therapeutic areas.

-

Kinase Inhibition: Many kinase inhibitors utilize a core heterocyclic structure to interact with the hinge region of the ATP binding pocket. The sulfonamide linkage formed from this reagent can act as a key hydrogen bond donor/acceptor, making it an attractive building block for designing novel inhibitors for oncology and inflammatory diseases.[2]

-

Metabolic Stability: The C-F bond is exceptionally strong, and the -CF3 group is resistant to oxidative metabolism by cytochrome P450 enzymes.[2] Incorporating this reagent into a drug candidate can block potential sites of metabolism, thereby increasing the compound's half-life and bioavailability.

-

Agrochemicals: The TFMP moiety is a critical component of many modern insecticides, herbicides, and fungicides.[4] Derivatives of this compound can be screened for potent bioactivity against various agricultural pests and diseases.

Safety, Handling, and Storage

As a highly reactive sulfonyl chloride, this compound requires careful handling. The following guidelines are based on safety data for structurally related compounds and general chemical principles.[9][10][11]

Hazard Identification:

-

H314: Causes severe skin burns and eye damage. [9][11] Contact with skin or eyes will cause immediate and serious chemical burns.

-

H335: May cause respiratory irritation. [9] Inhalation of dust or vapors can irritate the respiratory tract.

-

Water Reactivity: Reacts violently with water, moisture, and protic solvents, releasing corrosive hydrochloric acid gas.[12]

Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[12][13] An eyewash station and safety shower must be readily accessible.[12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[10]

-

Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or nitrile). Change gloves immediately if contamination occurs.

-

Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.[11]

-

-

Safe Handling: Avoid all personal contact.[11] Do not breathe dust or vapor.[9] Use only dry, inert gas (e.g., nitrogen, argon) for transfers. Ensure all glassware and equipment are scrupulously dried before use.

Storage and Disposal:

-

Storage: Store in a tightly sealed container under an inert atmosphere.[10] The storage area should be a cool, dry, well-ventilated, and designated corrosives area, away from incompatible materials like water, alcohols, amines, and strong bases.[10][12]

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. Unused reagent must be quenched carefully by a trained professional before disposal.

Experimental Protocol: Synthesis of a Sulfonamide Derivative

This section provides an exemplary protocol for the reaction of this compound with a generic primary amine, illustrating its practical application.

Objective: To synthesize N-Benzyl-2-(trifluoromethyl)pyridine-3-sulfonamide.

Materials:

-

This compound (1.0 equiv)

-

Benzylamine (1.05 equiv)

-

Triethylamine (Et₃N) (1.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Setup: To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 mmol) and anhydrous dichloromethane (10 mL).

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

-

Addition: Add triethylamine (1.5 mmol) via syringe, followed by the dropwise addition of a solution of benzylamine (1.05 mmol) in anhydrous DCM (2 mL) over 5 minutes.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed (typically 4-12 hours).

-

Workup: Upon completion, dilute the reaction mixture with DCM (20 mL). Transfer to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and finally, brine (15 mL).

-

Isolation: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Benzyl-2-(trifluoromethyl)pyridine-3-sulfonamide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion

This compound is a high-value, versatile chemical intermediate for research and development in the pharmaceutical and agrochemical sectors. Its well-defined reactivity, combined with the beneficial properties imparted by the trifluoromethylpyridine core, makes it an essential tool for creating novel sulfonamide-based compounds with enhanced biological activity and optimized pharmacokinetic profiles. Adherence to strict safety and handling protocols is paramount to ensure its effective and safe utilization in the laboratory.

References

-

Chemsrc. This compound. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. [Link]

-

Supporting Information, Synthesis of sulfonyl chloride substrate precursors. [Link]

-

PubChemLite. 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

- Google Patents. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.

-

WIPO Patentscope. 2963019 METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

-

ResearchGate. Stability of pyridine-2-sulfonyl chlorides as neat samples. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. (2023-11-08). [Link]

-

ResearchGate. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022-10-06). [Link]

-

ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. CAS#:1060811-16-6 | this compound | Chemsrc [chemsrc.com]

- 6. 2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride | 1208081-79-1 [sigmaaldrich.com]

- 7. 5-(Trifluoromethyl)pyridine-3-sulfonyl chloride - CAS:1060802-03-0 - Abovchem [abovchem.com]

- 8. benchchem.com [benchchem.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. aksci.com [aksci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to 2-(Trifluoromethyl)pyridine-3-sulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-(Trifluoromethyl)pyridine-3-sulfonyl chloride, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's physicochemical properties, synthesis, and reactivity, with a focus on its application in the creation of novel therapeutic agents.

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. When incorporated into a pyridine ring, a common scaffold in pharmaceuticals, these effects are amplified, leading to compounds with enhanced biological activity.

This compound stands out as a particularly valuable reagent in this class. The trifluoromethyl group (-CF3) at the 2-position significantly impacts the electronic properties of the pyridine ring, while the sulfonyl chloride (-SO2Cl) at the 3-position serves as a versatile reactive handle for constructing complex molecules, most notably sulfonamides. This strategic combination of functional groups makes it a sought-after intermediate in the synthesis of a wide range of biologically active compounds.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| Molecular Formula | C6H3ClF3NO2S | [3] |

| Molecular Weight | 245.607 g/mol | [3] |

| Exact Mass | 244.95300 u | [3] |

| InChIKey | IRINAFUPYRWEKL-UHFFFAOYSA-N | [3] |

| SMILES | O=S(=O)(Cl)c1cccnc1C(F)(F)F | [3] |

The presence of the trifluoromethyl group, a strong electron-withdrawing group, increases the lipophilicity of the molecule, which can enhance cell membrane permeability—a desirable trait for many drug candidates. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, which is the basis for its utility in synthesis.[4]

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While several synthetic routes exist, a common approach involves the diazotization of 3-amino-2-(trifluoromethyl)pyridine followed by a sulfonyl chlorination reaction.

General Synthesis Pathway

The following diagram illustrates a conceptual pathway for the synthesis of this compound from a suitable aminopyridine precursor.

Caption: Conceptual synthesis pathway for this compound.

Detailed Experimental Protocol (Illustrative)

Disclaimer: This protocol is for illustrative purposes only and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

3-Amino-2-(trifluoromethyl)pyridine

-

Sodium nitrite (NaNO2)

-

Concentrated hydrochloric acid (HCl)

-

Sulfur dioxide (SO2)

-

Copper(II) chloride (CuCl2)

-

Glacial acetic acid

-

Ice

-

Dichloromethane (CH2Cl2)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Diazotization:

-

Dissolve 3-amino-2-(trifluoromethyl)pyridine in a mixture of glacial acetic acid and concentrated hydrochloric acid, cooled to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sulfonyl Chlorination:

-

In a separate flask, prepare a solution of copper(II) chloride in glacial acetic acid and saturate it with sulfur dioxide gas at 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the SO2-saturated solution, keeping the temperature below 10 °C.

-

Allow the reaction to stir and warm to room temperature overnight.

-

-

Work-up and Purification:

-

Pour the reaction mixture onto ice and extract with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography.

-

Causality Behind Experimental Choices:

-

Low Temperatures: The diazotization reaction is performed at low temperatures to prevent the unstable diazonium salt from decomposing.

-

Copper Catalyst: Copper(II) chloride catalyzes the Sandmeyer-type reaction, facilitating the conversion of the diazonium salt to the sulfonyl chloride.

-

Aqueous Work-up: The washing steps are crucial to remove unreacted acids, salts, and other impurities.

Reactivity and Applications in Drug Discovery

The primary utility of this compound lies in its reactivity as an electrophile. The sulfonyl chloride moiety readily reacts with nucleophiles, particularly primary and secondary amines, to form stable sulfonamides. This reaction is a cornerstone of medicinal chemistry for linking different molecular fragments.

Caption: General reaction of this compound with amines.

Case Study: Synthesis of Novel Kinase Inhibitors

Many kinase inhibitors feature a sulfonamide linkage. The use of this compound allows for the introduction of the trifluoromethylpyridine moiety, which can impart favorable properties such as increased metabolic stability and enhanced binding to the target protein. For instance, in the development of inhibitors for a specific tyrosine kinase, the trifluoromethyl group may occupy a hydrophobic pocket in the enzyme's active site, leading to improved potency.

Role in FDA-Approved Pharmaceuticals

The broader class of trifluoromethylpyridines is present in a number of FDA-approved drugs, highlighting the importance of this structural motif in successful drug development.[5] For example, Tipranavir, an anti-HIV drug, incorporates a 5-(trifluoromethyl)pyridine-2-sulfonyl moiety, demonstrating the successful application of a related building block in a marketed therapeutic.[1][5] While this compound itself may not be directly present in the final drug, its role as a key intermediate in the synthesis of such complex molecules is critical.

Conclusion

This compound is a powerful and versatile building block for medicinal chemists. Its unique combination of a reactive sulfonyl chloride handle and an electron-withdrawing trifluoromethyl group on a pyridine scaffold provides a valuable tool for the synthesis of novel drug candidates with potentially enhanced pharmacological properties. A thorough understanding of its physicochemical properties, synthesis, and reactivity is paramount for its effective application in the ongoing quest for new and improved therapeutics.

References

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride. Retrieved from [Link]

-

Shimizu, T., Nakagawa, Y., & Iwasaki, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 328–341. [Link]

-

Obisesan, O. R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(10), 3283. [Link]

- Google Patents. (n.d.). EP2963019B1 - Method for producing pyridine-3-sulfonyl chloride.

-

WIPO Patentscope. (n.d.). 2963019 METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. Retrieved from [Link]

-

European Patent Office. (n.d.). EP 2963019 B1 - METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. Retrieved from [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

- Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. CAS#:1060811-16-6 | this compound | Chemsrc [chemsrc.com]

- 4. benchchem.com [benchchem.com]

- 5. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

An In-depth Technical Guide to 2-(Trifluoromethyl)pyridine-3-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(trifluoromethyl)pyridine-3-sulfonyl chloride, a key building block in modern medicinal and agrochemical research. Drawing upon established chemical principles and data from analogous compounds, this document offers insights into its physical and chemical properties, a robust synthesis protocol, expected reactivity, and essential safety considerations.

Introduction: The Significance of the Trifluoromethylpyridine Scaffold

The introduction of a trifluoromethyl (-CF3) group into organic molecules can profoundly alter their physicochemical and biological properties.[1] This "super-halogen" imparts increased lipophilicity, metabolic stability, and binding affinity, making it a highly sought-after moiety in the design of novel pharmaceuticals and agrochemicals. When incorporated into a pyridine ring, the trifluoromethyl group's strong electron-withdrawing nature significantly influences the reactivity of the heterocyclic system. This compound emerges as a valuable reagent, combining the unique attributes of the trifluoromethylpyridine core with the versatile reactivity of a sulfonyl chloride functional group. This combination allows for its use in the synthesis of a diverse range of sulfonamides and other derivatives, which are prominent in numerous biologically active compounds.[2]

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. However, based on its structure and data from analogous compounds, the following properties can be detailed.

Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2-(trifluoromethyl)-3-pyridinesulfonyl chloride |

| CAS Number | 1060811-16-6[3] |

| Molecular Formula | C₆H₃ClF₃NO₂S[3] |

| Molecular Weight | 245.61 g/mol [4] |

| SMILES | O=S(=O)(Cl)c1cccnc1C(F)(F)F[3] |

| InChIKey | IRINAFUPYRWEKL-UHFFFAOYSA-N[3] |

Physical Properties

The physical properties listed below are a combination of available data and expert estimations based on structurally similar molecules.

| Property | Value | Source/Rationale |

| Appearance | Colorless to light yellow solid or oil | Based on analogous sulfonyl chlorides. |

| Melting Point | Not available (likely a low-melting solid) | Similar compounds like 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride have a melting point of 56.5-65.5 °C.[5] |

| Boiling Point | Not available (expected to be high and likely to decompose) | High molecular weight and polar functional groups suggest a high boiling point. Distillation would likely be performed under high vacuum. |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Ethyl Acetate). Reacts with protic solvents (e.g., water, alcohols). | General solubility for sulfonyl chlorides. |

| Stability | Moisture-sensitive. Store under an inert atmosphere. | The sulfonyl chloride group is susceptible to hydrolysis. |

| Storage Temperature | 2-8°C[6] | Recommended for maintaining long-term stability. |

Synthesis Protocol: A Self-Validating Approach

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology

Step 1: Sulfonation of 2-(Trifluoromethyl)pyridine

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. The flask should be charged with fuming sulfuric acid (oleum).

-

Addition of Starting Material: Slowly add 2-(trifluoromethyl)pyridine to the fuming sulfuric acid with vigorous stirring. The reaction is exothermic, so the addition rate should be controlled to maintain a manageable temperature.

-

Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 120-150°C) and maintain for several hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS of a quenched aliquot).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The sulfonic acid product will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-(trifluoromethyl)pyridine-3-sulfonic acid.

Causality Behind Experimental Choices: The use of fuming sulfuric acid is crucial as it contains excess SO₃, which is the active electrophile for the sulfonation of the electron-deficient pyridine ring. The trifluoromethyl group is strongly deactivating, necessitating harsh reaction conditions (high temperature) to drive the reaction to completion.

Step 2: Chlorination of 2-(Trifluoromethyl)pyridine-3-sulfonic acid

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents: Suspend the dried 2-(trifluoromethyl)pyridine-3-sulfonic acid in an excess of thionyl chloride (SOCl₂). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions: Gently reflux the mixture until the reaction is complete (cessation of gas evolution). Monitor the reaction by TLC or LC-MS.

-

Work-up: Carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

Purification: The crude this compound can be purified by vacuum distillation or crystallization from a suitable solvent to yield the final product.

Causality Behind Experimental Choices: Thionyl chloride is a standard and effective reagent for converting sulfonic acids to sulfonyl chlorides. The use of excess thionyl chloride ensures the reaction goes to completion. The work-up under reduced pressure is necessary to remove the volatile thionyl chloride without decomposing the product.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. The presence of the electron-withdrawing trifluoromethyl group and the pyridine nitrogen atom further enhances the electrophilicity of the sulfur atom.

Nucleophilic Substitution Reactions

The primary application of this reagent is in nucleophilic substitution reactions at the sulfur atom, leading to the formation of sulfonamides and sulfonate esters.[7]

Caption: Key reactions of this compound.

Experimental Protocol: Synthesis of a Sulfonamide Derivative

-

Reaction Setup: Dissolve the amine starting material in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

-

Base: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as a scavenger for the HCl byproduct.

-

Addition of Sulfonyl Chloride: Cool the mixture in an ice bath and slowly add a solution of this compound in the same solvent.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can then be purified by column chromatography or recrystallization.

Trustworthiness of the Protocol: This is a standard and widely validated protocol for the synthesis of sulfonamides from sulfonyl chlorides. The use of a base is critical to neutralize the generated HCl, which could otherwise protonate the amine starting material, rendering it non-nucleophilic.

Safety and Handling

As a sulfonyl chloride, this compound is expected to be a corrosive and moisture-sensitive compound. Appropriate safety precautions must be taken.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place.[6]

-

In case of contact: In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable and reactive building block for the synthesis of complex organic molecules. Its utility in creating sulfonamide linkages makes it particularly relevant for drug discovery and agrochemical development. While detailed experimental data for this specific compound is sparse, its properties and reactivity can be reliably inferred from established chemical principles and comparison with analogous structures. The protocols and information presented in this guide provide a solid foundation for researchers to handle, synthesize, and utilize this important chemical reagent effectively and safely.

References

-

Chemsrc. (2023, September 27). This compound. Retrieved from [Link]

-

ChemSigma. (2026, January 5). 1060811-16-6 this compound. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. Retrieved from [Link]

-

EFORU. (n.d.). This compound,CAS : 1060811-16-6. Retrieved from [Link]

-

PubMed Central. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

ResearchGate. (2000). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Retrieved from [Link]

-

ResearchGate. (2023). Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies. Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CAS#:1060811-16-6 | this compound | Chemsrc [chemsrc.com]

- 4. chemscene.com [chemscene.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 1060811-16-6|2-(Trifluoromethyl)-3-pyridinesulfonyl chloride|BLD Pharm [bldpharm.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-(Trifluoromethyl)pyridine-3-sulfonyl Chloride: A Key Building Block for Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Heterocycles in Medicinal Chemistry

The incorporation of fluorine and fluorinated motifs into molecular scaffolds has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties—high electronegativity, metabolic stability, and lipophilicity—that can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2] When appended to a privileged heterocyclic core like pyridine, the resulting trifluoromethylpyridine (TFMP) moiety serves as a high-value building block for accessing novel chemical space.[3] This guide focuses on a specific, highly reactive, and synthetically versatile member of this class: 2-(Trifluoromethyl)pyridine-3-sulfonyl chloride (CAS No. 1060811-16-6).

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the chemical's structure, synthesis, reactivity, and safe handling. We will delve into the mechanistic underpinnings of its preparation, explore its application in the synthesis of bioactive molecules, and provide actionable protocols and safety information grounded in authoritative sources.

Molecular Structure and Physicochemical Properties

This compound is a bifunctional molecule featuring a pyridine ring substituted with a strongly electron-withdrawing trifluoromethyl group at the 2-position and a highly electrophilic sulfonyl chloride group at the 3-position.

Chemical Structure

The structural arrangement of these functional groups dictates the molecule's reactivity. The pyridine nitrogen and the two electron-withdrawing groups create a unique electronic landscape, making the sulfonyl chloride moiety a potent electrophile for reactions with a wide array of nucleophiles.

Caption: Proposed Sandmeyer reaction pathway for synthesis.

Mechanistic Insights: The Sandmeyer Reaction

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution. [4]

-

Diazotization: The primary amine (2-(trifluoromethyl)-3-aminopyridine) reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is often unstable and is typically used immediately in the next step. [1][5]2. Single Electron Transfer (SET): The copper(I) catalyst (CuCl) donates a single electron to the diazonium salt. This initiates the release of nitrogen gas (N₂), a thermodynamically highly favorable process, and generates a heteroaryl radical.

-

Sulfochlorination: The heteroaryl radical reacts with sulfur dioxide (SO₂), and subsequent reaction with the copper(II) chloride species formed in the SET step yields the final this compound and regenerates the copper(I) catalyst. [6]

Representative Experimental Protocol

Disclaimer: The following protocol is adapted from a validated procedure for the synthesis of the closely related pyridine-3-sulfonyl chloride and has not been experimentally verified for the title compound. It should be considered a representative method requiring optimization. [7] Step 1: Diazotization

-

To a cooled (0-5 °C) solution of 2-(trifluoromethyl)-3-aminopyridine (1.0 eq) in aqueous hydrochloric acid (6 M), slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt solution.

Step 2: Sulfochlorination (Sandmeyer Reaction)

-

In a separate flask, prepare a solution of copper(I) chloride (0.1 eq) in glacial acetic acid.

-

Bubble sulfur dioxide (SO₂) gas through the acetic acid solution until saturation.

-

Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl solution. Vigorous gas evolution (N₂) will be observed. Maintain the temperature as needed with an ice bath.

-

After the addition is complete, allow the reaction to stir for several hours at room temperature.

-

Pour the reaction mixture onto ice water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

Causality Behind Experimental Choices:

-

Low Temperature: Diazonium salts, particularly those of electron-deficient pyridines, can be unstable and decompose. [8]Maintaining a low temperature (0-5 °C) is critical to prevent premature decomposition and side reactions.

-

Copper(I) Catalyst: Cu(I) is essential for the single electron transfer process that initiates the radical mechanism of the Sandmeyer reaction. [4]* Sulfur Dioxide: SO₂ serves as the source of the sulfonyl group in the final product.

-

Aqueous Workup: The workup procedure is designed to quench the reaction, remove inorganic salts and acids, and isolate the organic product.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the high electrophilicity of the sulfonyl chloride group. It is an excellent reagent for the synthesis of sulfonamides and sulfonate esters, which are prevalent motifs in a vast number of biologically active compounds.

General Reactivity Profile

The primary reaction of this reagent is nucleophilic substitution at the sulfur atom, with the displacement of the chloride leaving group.

Caption: General reactivity with nucleophiles.

Application in Drug Synthesis: The Case of Vonoprazan

While direct examples for the title compound are scarce in the literature, the immense utility of this structural class is exemplified by its close, non-fluorinated analog, pyridine-3-sulfonyl chloride . This reagent is a key intermediate in the industrial synthesis of Vonoprazan (TAK-438), an FDA-approved potassium-competitive acid blocker (P-CAB) for treating acid-related gastrointestinal disorders. [6][9][10][11][12][13] In the synthesis of Vonoprazan, pyridine-3-sulfonyl chloride is reacted with a substituted pyrrole intermediate to form the critical N-sulfonyl bond that defines the drug's core structure. [11][12]This highlights the strategic importance of pyridinesulfonyl chlorides in constructing complex pharmaceutical agents. The presence of the trifluoromethyl group in the title compound is anticipated to impart modified properties, such as increased lipophilicity and metabolic stability, making it an attractive building block for the next generation of drug candidates. [1]

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the protons on the pyridine ring. The signals will appear as complex multiplets due to proton-proton and proton-fluorine coupling.

-

¹³C NMR: The carbon spectrum will show six distinct signals for the pyridine and trifluoromethyl carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to one-bond C-F coupling. Long-range C-F couplings may also be observed for other carbons on the ring. [14]* ¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift will be in the typical range for an aromatic trifluoromethyl group. [15][16][17]* Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and characteristic isotope peaks for the presence of chlorine (M+2).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group, typically found around 1375 cm⁻¹ and 1185 cm⁻¹.

Safety, Handling, and Storage

This compound, like other sulfonyl chlorides, must be handled with care due to its reactivity and corrosive nature. [7][18][19][20]

Hazard Summary

| Hazard Class | Statement | GHS Pictogram |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | GHS05 (Corrosion) |

| Eye Damage | Causes serious eye damage. | GHS05 (Corrosion) |

| Respiratory Irritation | May cause respiratory irritation. | GHS07 (Exclamation Mark) |

| Reactivity | Reacts with water, potentially releasing toxic gas (HCl). | - |

Source: Based on data for analogous sulfonyl chlorides. [7][18][19][20]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure full body coverage.

-

Respiratory Protection: If working outside a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an appropriate cartridge.

-

Storage and Incompatibility

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The compound is moisture-sensitive. [19]* Incompatible Materials: Avoid contact with water, strong bases, alcohols, and amines (unless intended for reaction). Reaction with water will produce hydrochloric acid.

Conclusion and Future Outlook

This compound is a highly valuable, albeit under-documented, reagent for medicinal chemistry and drug discovery. Its structural features—a trifluoromethyl group for modulating physicochemical properties and a reactive sulfonyl chloride handle for facile derivatization—make it an ideal building block for creating libraries of novel sulfonamides and sulfonate esters. While the synthesis of Vonoprazan demonstrates the power of the parent pyridinesulfonyl chloride scaffold, the introduction of the trifluoromethyl group opens the door to fine-tuning molecular properties for enhanced therapeutic potential. As the demand for novel, effective, and metabolically robust drug candidates continues to grow, reagents like this compound will undoubtedly play an increasingly critical role in the synthetic chemist's toolbox. Further research into its specific applications and the publication of detailed characterization data will be invaluable to the scientific community.

References

-

Pyridine-3-sulfonyl Chloride: A Key Pharmaceutical Intermediate for Vonoprazan Fumarate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Pyridine-3-Sulfonyl Chloride (CAS 16133-25-8) - Key Intermediate for Vonoprazan & Pharmaceutical Synthesis. Hangzhou Jeci Biochem Technology Co., Ltd. [Link]

-

Understanding Pyridine-4-sulfonyl Chloride: Properties and Chemical Applications. [Link]

- Preparation method of vonoprazan fumarate.

-

1060811-16-6 this compound. ChemSigma. [Link]

-

Pyridine-3-sulfonyl chloride. PubChem. [Link]

-

Pyridine-2-sulfonyl Chloride. PubChem. [Link]

- Preparation method of Vonoprazan.

-

CAS#:1060811-16-6 | this compound. Chemsrc. [Link]

-

Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. ACS Publications. [Link]

-

Supporting Information. [Link]

-

The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). PubMed. [Link]

-

Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). PubMed. [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

-

Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB). ACS Publications. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]

-

The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). Angewandte Chemie. [Link]

-

19F NMR Reference Standards. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

-

A Novel Convenient Synthesis of Pyridinyl and Quinolinyl Triflates and Tosylates via One-Pot Diazotization of Aminopyridines and Aminoquinolines in Solution. ResearchGate. [Link]

-

Sandmeyer Trifluoromethylation. Organic Chemistry Portal. [Link]

-

Fluorine NMR. [Link]

-

2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

-

1-(1-((5-Chloropyridin-3-yl)sulfonyl)-5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine. Pharmaffiliates. [Link])

-

A Novel Convenient Synthesis of Pyridinyl and Quinolinyl Triflates and Tosylates via One-Pot Diazotization of Aminopyridines and Aminoquinolines in Solution. Synlett. [Link]

-

2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride. PubChemLite. [Link]

-

Flow Hydrodediazoniation of Aromatic Heterocycles. MDPI. [Link]

-

Article. SciELO. [Link]

-

13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

- 1. portal.tpu.ru [portal.tpu.ru]

- 2. pyridine-3-sulfonyl chloride (16133-25-8) 1H NMR spectrum [chemicalbook.com]

- 3. data.epo.org [data.epo.org]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pyridine-3-sulfonyl chloride 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Flow Hydrodediazoniation of Aromatic Heterocycles | MDPI [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. Pyridine-3-Sulfonyl Chloride (CAS 16133-25-8) - Key Intermediate for Vonoprazan & Pharmaceutical Synthesis | High-Quality Organic Compound [hzjeci.com]

- 11. CN108503621B - Preparation method of vonoprazan fumarate - Google Patents [patents.google.com]

- 12. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. rsc.org [rsc.org]

- 16. colorado.edu [colorado.edu]

- 17. biophysics.org [biophysics.org]

- 18. Pyridine-3-sulfonyl chloride | C5H4ClNO2S | CID 3164136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Pyridine-2-sulfonyl Chloride | C5H4ClNO2S | CID 3787675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)pyridine-3-sulfonyl Chloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(Trifluoromethyl)pyridine-3-sulfonyl chloride, a key building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethylpyridine scaffold is of significant interest due to the unique physicochemical properties conferred by the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1] This document details two primary synthetic strategies: a modern Sandmeyer-type reaction from 2-(Trifluoromethyl)pyridin-3-amine and a classical approach involving the oxidation of 2-(trifluoromethyl)pyridine-3-thiol. For each pathway, this guide provides in-depth mechanistic insights, detailed experimental protocols, and a critical evaluation of the respective advantages and challenges. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction: The Significance of this compound

The incorporation of fluorine and fluorinated motifs into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl group (CF3), in particular, is a privileged substituent known to significantly modulate the biological activity and pharmacokinetic profile of a parent compound.[1] The pyridine ring, a ubiquitous heterocycle in numerous natural products and synthetic drugs, offers a versatile scaffold for chemical modification. The combination of these two moieties in 2-(trifluoromethyl)pyridine derivatives has led to the discovery of a multitude of potent and selective bioactive agents.

This compound is a highly reactive and versatile intermediate that serves as a gateway to a diverse array of sulfonamides and related derivatives. Sulfonamides are a critical class of functional groups in drug discovery, acting as bioisosteres for carboxylic acids and amides, and participating in key hydrogen bonding interactions with biological targets. The ability to efficiently synthesize this compound is therefore of paramount importance for the exploration of new chemical space in the pursuit of novel therapeutics and crop protection agents.

This guide will explore two distinct and viable synthetic routes to this important building block, providing the necessary detail for their practical implementation in a laboratory setting.

Synthetic Pathway I: Sandmeyer-Type Chlorosulfonylation of 2-(Trifluoromethyl)pyridin-3-amine

The Sandmeyer reaction, a cornerstone of aromatic chemistry for over a century, has been modernized to allow for the efficient introduction of a sulfonyl chloride group.[2][3] This approach avoids the use of often odorous and unstable thiol precursors. The key steps in this pathway are the synthesis of the requisite aminopyridine precursor followed by its diazotization and subsequent reaction with a sulfur dioxide surrogate.

Synthesis of the Precursor: 2-(Trifluoromethyl)pyridin-3-amine

The synthesis of 2-(Trifluoromethyl)pyridin-3-amine is a critical first step in this pathway. A common and effective method involves the amination of a 2-halo-3-(trifluoromethyl)pyridine. The following protocol outlines the synthesis starting from the commercially available 2-chloro-3-(trifluoromethyl)pyridine.

Reaction Scheme:

Synthesis of 2-(Trifluoromethyl)pyridin-3-amine.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity | Moles |

| 2-Chloro-3-(trifluoromethyl)pyridine | 65753-47-1 | 181.55 g/mol | 18.15 g | 0.1 |

| 28% Aqueous Ammonia | 1336-21-6 | 35.05 g/mol | 150 mL | ~2.2 |

| Copper(II) sulfate (anhydrous) | 7758-98-7 | 159.61 g/mol | 0.8 g | 0.005 |

Procedure:

-

To a 250 mL high-pressure autoclave, add 2-chloro-3-(trifluoromethyl)pyridine (18.15 g, 0.1 mol), 28% aqueous ammonia (150 mL), and copper(II) sulfate (0.8 g, 0.005 mol).

-

Seal the autoclave and begin stirring.

-

Heat the reaction mixture to 160 °C and maintain this temperature for 12 hours. The internal pressure will rise during the reaction.

-

After the reaction is complete, cool the autoclave to room temperature.

-

Carefully vent the autoclave and open it in a well-ventilated fume hood.

-

Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(Trifluoromethyl)pyridin-3-amine as a solid.

Expected Yield: 70-80%

Justification of Experimental Choices:

-

Autoclave: The use of a high-pressure autoclave is necessary to reach the required reaction temperature, as the boiling point of aqueous ammonia is low. It also contains the ammonia gas that is generated upon heating.

-

Copper(II) sulfate: This acts as a catalyst for the nucleophilic aromatic substitution of the chloride with ammonia.

-

Aqueous Ammonia: A large excess of aqueous ammonia is used to drive the reaction to completion and act as the solvent.

Sandmeyer-Type Chlorosulfonylation

With the precursor in hand, the next step is the diazotization of the amino group followed by the introduction of the sulfonyl chloride moiety. A modern and efficient method for this transformation utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable and easy-to-handle sulfur dioxide surrogate.[4]

Reaction Scheme:

Sandmeyer-type synthesis of the target compound.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity | Moles |

| 2-(Trifluoromethyl)pyridin-3-amine | 106877-32-1 | 162.11 g/mol | 8.11 g | 0.05 |

| DABSO | 23126-85-4 | 240.33 g/mol | 7.21 g | 0.03 |

| Copper(II) chloride (anhydrous) | 7447-39-4 | 134.45 g/mol | 0.34 g | 0.0025 |

| 37% Hydrochloric Acid | 7647-01-0 | 36.46 g/mol | 8.2 mL | 0.1 |

| tert-Butyl nitrite | 540-80-7 | 103.12 g/mol | 6.4 mL | 0.055 |

| Acetonitrile (anhydrous) | 75-05-8 | 41.05 g/mol | 250 mL | - |

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-(Trifluoromethyl)pyridin-3-amine (8.11 g, 0.05 mol), DABSO (7.21 g, 0.03 mol), copper(II) chloride (0.34 g, 0.0025 mol), and anhydrous acetonitrile (250 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 37% hydrochloric acid (8.2 mL, 0.1 mol) to the stirred suspension.

-

From the dropping funnel, add tert-butyl nitrite (6.4 mL, 0.055 mol) dropwise over 30 minutes, maintaining the temperature below 5 °C. Vigorous gas evolution (N2) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture into 500 mL of ice-water and extract with diethyl ether (3 x 150 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL), and then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be used in the next step without further purification or can be purified by vacuum distillation.

Expected Yield: 75-85%

Trustworthiness of the Protocol:

This protocol is based on a well-established and recently optimized Sandmeyer-type reaction.[4] The use of DABSO as a solid SO2 source enhances the safety and reproducibility of the procedure compared to using gaseous sulfur dioxide. The reaction conditions are mild, and the in-situ formation of the diazonium salt minimizes the accumulation of potentially explosive intermediates.

Synthetic Pathway II: Oxidation of 2-(Trifluoromethyl)pyridine-3-thiol

An alternative and more traditional approach to the synthesis of sulfonyl chlorides involves the oxidation of the corresponding thiol. This pathway is contingent on the successful preparation of 2-(trifluoromethyl)pyridine-3-thiol.

Proposed Synthesis of the Precursor: 2-(Trifluoromethyl)pyridine-3-thiol

The synthesis of 2-(trifluoromethyl)pyridine-3-thiol is not widely reported. However, a plausible route can be devised based on established pyridine chemistry, starting from 3-bromo-2-(trifluoromethyl)pyridine.

Reaction Scheme:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-(Trifluoromethyl)pyridine-3-sulfonyl Chloride

Introduction

2-(Trifluoromethyl)pyridine-3-sulfonyl chloride is a highly valuable, specialized building block in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. The strategic placement of both a trifluoromethyl group and a sulfonyl chloride moiety on the pyridine scaffold imparts unique electronic properties and reactivity, making it a crucial intermediate for introducing the 2-(trifluoromethyl)pyridin-3-sulfonyl group into target molecules. This guide provides a comprehensive analysis of the primary synthetic routes to this compound, focusing on the selection and preparation of the requisite starting materials. We will delve into the causality behind experimental choices, provide detailed protocols, and ground the discussion in authoritative scientific literature.

Primary Synthetic Strategy: The Sandmeyer Approach from 2-(Trifluoromethyl)pyridin-3-amine

The most reliable and widely employed route for the synthesis of this compound hinges on the Sandmeyer reaction.[1][2] This classical transformation provides an efficient method for converting an aromatic amino group into a wide array of functionalities, including the desired sulfonyl chloride group. The overall strategy involves three key stages:

-

Synthesis of a suitable trifluoromethylated pyridine precursor , typically 2-chloro-3-(trifluoromethyl)pyridine.

-

Amination of this precursor to yield the core starting material, 2-(Trifluoromethyl)pyridin-3-amine.

-

Diazotization of the amine followed by a copper-catalyzed reaction with sulfur dioxide to furnish the final sulfonyl chloride.

This multi-step approach is favored due to the high functional group tolerance and the general reliability of each transformation.

Logical Workflow for Synthesis

Caption: A simplified radical mechanism for the Sandmeyer sulfonylation step.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example adapted from general Sandmeyer procedures and should be performed by trained professionals in a well-ventilated fume hood. [3][4]

-

Preparation of Diazonium Salt:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 16.2 g (0.1 mol) of 2-(Trifluoromethyl)pyridin-3-amine in 100 mL of concentrated HCl.

-

Cool the suspension to 0°C in an ice-salt bath.

-

Dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water. Add this solution dropwise to the amine suspension over 30 minutes, ensuring the temperature does not exceed 5°C.

-

Stir the resulting clear yellow solution for an additional 20 minutes at 0-5°C. Keep this solution cold for the next step.

-

-

Preparation of the SO₂/CuCl Solution:

-

In a separate, larger flask, dissolve 2.0 g (0.02 mol) of copper(I) chloride in 150 mL of glacial acetic acid.

-

Cool this solution to 10°C and bubble sulfur dioxide gas through it with vigorous stirring until the solution is saturated.

-

-

Sandmeyer Reaction:

-

Slowly add the cold diazonium salt solution from step 1 to the SO₂/CuCl solution from step 2 via a dropping funnel. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain the reaction temperature between 10-20°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until gas evolution ceases.

-

-

Isolation and Purification:

-

Carefully pour the reaction mixture onto 500 g of crushed ice.

-

Extract the aqueous mixture three times with 150 mL portions of diethyl ether or dichloromethane.

-

Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution (carefully, to neutralize residual acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound as an oil or low-melting solid. Further purification can be achieved by vacuum distillation if required.

-

| Parameter | Value | Source |

| Starting Material | 2-(Trifluoromethyl)pyridin-3-amine | [5] |

| Diazotizing Agent | NaNO₂ / conc. HCl | [6] |

| Sulfonylating Agent | Sulfur Dioxide (SO₂) | [3] |

| Catalyst | Copper(I) Chloride (CuCl) | [1][4] |

| Temperature | 0-20°C | [3] |

| Typical Yield | ~70-85% | [7] |

References

- Vertex AI Search. (2024). 2-CHLORO-3-NITRO-5-(TRIFLUOROMETHYL)PYRIDINE synthesis.

- Tocopharm. (2024). Selling 2-Amino-3-(trifluoromethyl)pyridine 183610-70-0 98%.

- NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring 2-Amino-3-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications in Agrochemicals and Pharmaceuticals.

- ChemicalBook. (2024). 2-Chloro-3-(trifluoromethyl)pyridine synthesis.

- Ningbo Inno Pharmchem. (2024). Exploring 2-Amino-3-(trifluoromethyl)

- Google Patents. (1987). EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same.

- SciELO. (2010). A Simple Synthesis of Aminopyridines: Use of Amides as Amine Source. J. Braz. Chem. Soc.

- European Patent Office. (1984).

- Google Patents. (2020). CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.

- National Institutes of Health (NIH). (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.

- Wikipedia. (2024). Sandmeyer reaction.

- X-MOL. (2024). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?

- Google Patents. (2022). CN114292227B - A method for preparing 2-chloro-3-trifluoromethylpyridine.

- PubMed Central (PMC). (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- ResearchGate. (2025).

- Google Patents. (2006).

- Organic Chemistry Portal. (2014).

- BYJU'S. (2024). Sandmeyer Reaction Mechanism.

- ChemicalBook. (2024). 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis.

- ResearchGate. (2025).

- Vedejs, E., et al. (1996). Synthesis of sulfonyl chloride substrate precursors. J. Am. Chem. Soc., 118, 9796.

- Google Patents. (2016). WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.

- Google Patents. (1987).

- Royal Society of Chemistry. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science.

- Organic Chemistry Portal. (2024).

- ChemicalBook. (2024). pyridine-3-sulfonyl chloride synthesis.

- European Patent Office. (2014). EP 2963019 B1 - METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE.

- ACS Publications. (1964). Diazotization of heterocyclic primary amines. Chemical Reviews.

- Research Outreach. (2023).

- Google Patents. (1978). US4096196A - Diazotization-fluorination in a medium of hydrogen fluoride containing tertiary amine compounds.

- Chemistry LibreTexts. (2019). 14.

Sources

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]

- 5. innospk.com [innospk.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Reactivity Profile of 2-(Trifluoromethyl)pyridine-3-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

2-(Trifluoromethyl)pyridine-3-sulfonyl chloride is a key heterocyclic building block that has garnered significant attention in medicinal and agrochemical research. The strategic placement of a highly electronegative trifluoromethyl group on the pyridine ring, coupled with the reactive sulfonyl chloride moiety, imparts a unique reactivity profile to this molecule. The trifluoromethyl group enhances the lipophilicity and metabolic stability of derivative compounds, making it a valuable substituent in the design of novel therapeutic agents and crop protection chemicals.[1][2][3] This guide provides a comprehensive overview of the synthesis, core reactivity, and synthetic applications of this compound, offering insights into its utility in contemporary chemical synthesis.

Synthesis of this compound

The most common and practical laboratory-scale synthesis of this compound involves a Sandmeyer-type reaction starting from the readily available 3-amino-2-(trifluoromethyl)pyridine. This multi-step process includes diazotization of the amino group, followed by a sulfochlorination reaction.

Synthetic Workflow

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis from 3-Amino-2-(trifluoromethyl)pyridine

Step 1: Diazotization

-

To a cooled (0-5 °C) solution of 3-amino-2-(trifluoromethyl)pyridine in aqueous hydrochloric acid, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Sulfochlorination

-

In a separate flask, a saturated solution of sulfur dioxide in acetic acid is prepared and cooled to 0-5 °C. A catalytic amount of copper(II) chloride is added.

-

The cold diazonium salt solution from Step 1 is then added slowly to the sulfur dioxide solution.

-

The reaction is allowed to warm to room temperature and stirred for several hours until the evolution of nitrogen gas ceases.

-

The reaction mixture is then poured onto ice, and the product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation or chromatography.[4][5]

Core Reactivity: The Electrophilic Nature of the Sulfonyl Chloride Group

The reactivity of this compound is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group. This electrophilicity is significantly enhanced by the strong electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the trifluoromethyl group on the pyridine ring.[6] This makes the sulfur atom highly susceptible to nucleophilic attack.

Reaction with Nucleophiles: A General Mechanism

The reaction with nucleophiles generally proceeds via a nucleophilic substitution mechanism at the sulfur atom. While the precise mechanism can vary depending on the nucleophile and reaction conditions, it often involves a trigonal bipyramidal intermediate or transition state.[7][8]

Caption: General mechanism of nucleophilic substitution on a sulfonyl chloride.

Key Synthetic Transformations

Sulfonamide Formation: Reaction with Amines

One of the most important reactions of this compound is its reaction with primary and secondary amines to form the corresponding sulfonamides. These sulfonamides are prevalent in many biologically active compounds.[9][10] The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[11]

Reaction Scheme:

2-(CF₃)C₅H₃N-3-SO₂Cl + R¹R²NH → 2-(CF₃)C₅H₃N-3-SO₂NR¹R² + HCl

| Amine Type | Typical Conditions | Product |

| Primary Amines | Amine (1.1 eq.), Pyridine, CH₂Cl₂, 0 °C to rt | N-substituted sulfonamide |

| Secondary Amines | Amine (1.1 eq.), Et₃N, THF, 0 °C to rt | N,N-disubstituted sulfonamide |

Experimental Protocol: Synthesis of a Primary Sulfonamide

-

To a solution of a primary amine (1.1 equivalents) in dichloromethane at 0 °C, pyridine (1.2 equivalents) is added.

-

A solution of this compound (1.0 equivalent) in dichloromethane is added dropwise to the cooled amine solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

The reaction is quenched with water, and the organic layer is separated.

-

The organic phase is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Sulfonate Ester Formation: Reaction with Alcohols and Phenols

This compound reacts with alcohols and phenols in the presence of a base to yield sulfonate esters. These esters are not only stable protecting groups for alcohols but can also act as leaving groups in subsequent nucleophilic substitution reactions.[12]

Reaction Scheme:

2-(CF₃)C₅H₃N-3-SO₂Cl + R-OH → 2-(CF₃)C₅H₃N-3-SO₂OR + HCl

| Alcohol Type | Typical Conditions | Product |

| Primary Alcohols | Alcohol (1.0 eq.), Et₃N, CH₂Cl₂, 0 °C to rt | Primary Sulfonate Ester |

| Phenols | Phenol (1.0 eq.), K₂CO₃, Acetone, reflux | Aryl Sulfonate Ester |

Experimental Protocol: Synthesis of an Aryl Sulfonate Ester

-

To a solution of a phenol (1.0 equivalent) in acetone, potassium carbonate (1.5 equivalents) is added, and the mixture is stirred at room temperature for 15 minutes.

-

This compound (1.1 equivalents) is added, and the reaction mixture is heated to reflux for 3-6 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate.

-

The organic layer is washed with 1M NaOH and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Advanced Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

Recent advances in organometallic chemistry have demonstrated that sulfonyl chlorides can participate in various palladium-catalyzed cross-coupling reactions through desulfonative coupling, where the sulfonyl chloride group is ultimately replaced. This opens up new avenues for carbon-carbon and carbon-heteroatom bond formation.

Desulfonative Suzuki-Miyaura Coupling

Aryl sulfonyl chlorides can be coupled with boronic acids in a Suzuki-Miyaura type reaction to form biaryl compounds.[13][14] This reaction offers an alternative to the use of aryl halides.

Caption: Conceptual workflow for a desulfonative Suzuki-Miyaura coupling.

Plausible Reaction Conditions:

-

Catalyst: Pd(OAc)₂ or Pd₂(dba)₃

-

Ligand: A bulky phosphine ligand such as SPhos or XPhos

-

Base: K₂CO₃ or Cs₂CO₃

-

Solvent: Dioxane or Toluene

-

Temperature: 80-120 °C

Desulfonative Sonogashira Coupling

The coupling of terminal alkynes with aryl sulfonyl chlorides, catalyzed by palladium and copper, provides a route to aryl alkynes.[15][16][17]

Plausible Reaction Conditions:

-

Catalyst: Pd(PPh₃)₂Cl₂

-

Co-catalyst: CuI

-

Base: Et₃N or piperidine

-

Solvent: THF or DMF

-

Temperature: Room temperature to 60 °C

Desulfonative Buchwald-Hartwig Amination

Aryl sulfonyl chlorides can also serve as electrophiles in Buchwald-Hartwig amination reactions, enabling the formation of C-N bonds.[18][19][20]

Plausible Reaction Conditions:

-

Catalyst: Pd₂(dba)₃

-

Ligand: A biarylphosphine ligand such as BINAP or DavePhos

-

Base: NaOt-Bu or K₃PO₄

-

Solvent: Toluene or Dioxane

-

Temperature: 80-110 °C

Applications in Drug Discovery and Agrochemicals